2-(2-Methoxypyrimidin-4-yl)ethanol
Overview
Description
2-(2-Methoxypyrimidin-4-yl)ethanol is a chemical compound that belongs to the class of pyrimidinols. It has a molecular weight of 154.17 . The IUPAC name for this compound is 2-(2-methoxy-4-pyrimidinyl)ethanol . The InChI code for this compound is 1S/C7H10N2O2/c1-11-7-8-4-2-6(9-7)3-5-10/h2,4,10H,3,5H2,1H3 .
Physical And Chemical Properties Analysis
2-(2-Methoxypyrimidin-4-yl)ethanol is a liquid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., were not found in the search results.Scientific Research Applications
Polymer Science Applications
- Protecting Group for Methacrylic Acid : 2-(Pyridin-2-yl)ethanol has been identified as a good protecting group for methacrylic acid (MAA), which can be selectively removed after polymerization, either chemically under alkaline conditions or thermally at or above 110 °C. This characteristic suggests potential applications in the development of polymers with specific functionalities and environmental responsiveness (Elladiou & Patrickios, 2012).
Solvent Systems and Thermodynamics
- Solubility Studies : The solubility of pyrimidine derivatives in various organic solvents has been studied, revealing their solubility increases with temperature. Such studies are crucial for understanding the physicochemical properties of pyrimidine compounds and their applications in chemical synthesis and formulation development (Yao et al., 2017).
Spectroscopy and Structural Analysis
- Spectral Analysis and Structural Insights : The structural and vibrational properties of pyrimidine derivatives have been explored using various spectroscopic methods, providing insights into their chemical behavior and potential applications in materials science and analytical chemistry (Cinar et al., 2013).
Catalysis
- Catalytic Applications : Pyrimidine-based ligands have been employed in catalytic systems, including the methoxycarbonylation of olefins. Such studies highlight the utility of pyrimidine compounds in catalysis, potentially offering pathways to more efficient and selective chemical processes (Zulu et al., 2020).
Synthetic Organic Chemistry
- Multicomponent Synthesis : Pyrimidine derivatives have been synthesized through environmentally friendly, multicomponent reactions, demonstrating their versatility in organic synthesis. This approach aligns with the principles of green chemistry, aiming for processes that reduce waste and energy consumption (Gupta et al., 2014).
Safety And Hazards
The safety information available indicates that 2-(2-Methoxypyrimidin-4-yl)ethanol is potentially harmful if swallowed, causes skin irritation, and may cause damage to organs . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Precautionary statements include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, eye protection, and face protection .
properties
IUPAC Name |
2-(2-methoxypyrimidin-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-11-7-8-4-2-6(9-7)3-5-10/h2,4,10H,3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARDQWCMXNKRIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxypyrimidin-4-yl)ethan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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